1-Phenylimidazolidine-2,4-dione
Overview
Description
1-Phenylimidazolidine-2,4-dione and its derivatives are a class of compounds that have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. These compounds are characterized by an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The phenyl group attached to the imidazolidine ring contributes to the structural diversity and the pharmacophore of the molecules.
Synthesis Analysis
The synthesis of 1-Phenylimidazolidine-2,4-dione derivatives involves several methods, including the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another approach includes a three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid, which yields imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins . These methods demonstrate the versatility in synthesizing a wide range of imidazolidine derivatives.
Molecular Structure Analysis
The molecular structure of these compounds has been explored through various spectroscopic techniques and computational methods. X-ray diffraction studies have confirmed the structures of synthesized compounds, such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, and have shown that the diketo monomer is the favored tautomer isomer structure . Computational studies, including DFT calculations, have been used to optimize molecular geometry and compare with experimental results, providing insights into the electronic structure and stability of these molecules .
Chemical Reactions Analysis
The chemical behavior of 1-Phenylimidazolidine-2,4-dione derivatives is influenced by their functional groups and molecular structure. For instance, the presence of hydroxyimino groups in the molecule can lead to different reactivity patterns . The compounds can also undergo hydrolysis under alkaline conditions, with the rate of reaction being affected by the substituents present on the imidazolidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermal stability and electronic properties, have been characterized. For example, racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has been shown to have high thermal stability in an open atmosphere . The electronic spectrum and molecular orbital energy levels have been analyzed to understand the electronic transitions and stability of the compounds . Additionally, the pKa values and kinetic studies of hydrolysis reactions provide information on the acid-base properties and reactivity of these molecules .
Safety And Hazards
properties
IUPAC Name |
1-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAFAYXEPQCBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341137 | |
Record name | 1-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662828 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenylimidazolidine-2,4-dione | |
CAS RN |
15414-78-5 | |
Record name | 1-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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